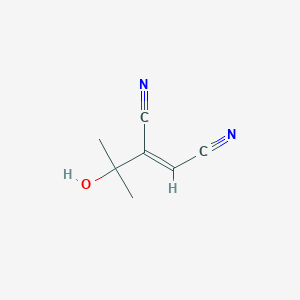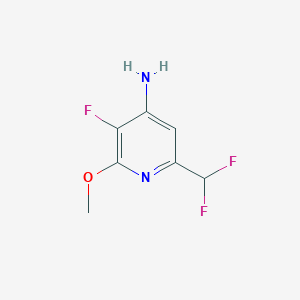
2-(4-Ethylphenyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-5-methylpyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a methyl group attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-5-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with acetone in the presence of a base to form 4-ethylchalcone. This intermediate is then subjected to cyclization with ammonium acetate to yield the desired pyridine derivative. The reaction conditions typically involve heating the mixture to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridine derivatives
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives
Applications De Recherche Scientifique
2-(4-Ethylphenyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that pyridine derivatives can interact with biological targets such as enzymes and receptors.
Medicine: Explored for its potential use in drug development. Pyridine derivatives are known to exhibit pharmacological activities, making them valuable in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials. Its chemical properties make it suitable for use in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)-5-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may also interact with cell membrane receptors, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Ethylphenyl)pyridine
- 2-(4-Methylphenyl)-5-methylpyridine
- 2-(4-Ethylphenyl)-3-methylpyridine
Uniqueness
2-(4-Ethylphenyl)-5-methylpyridine is unique due to the specific positioning of the ethyl and methyl groups on the phenyl and pyridine rings, respectively. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the ethyl group on the phenyl ring and the methyl group on the pyridine ring can affect the compound’s electronic properties, steric hindrance, and overall molecular interactions.
Propriétés
Numéro CAS |
904707-53-5 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H15N/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15-14/h4-10H,3H2,1-2H3 |
Clé InChI |
GOQWBFQDNXMIJU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



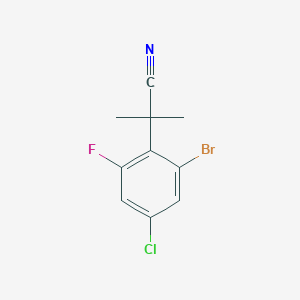
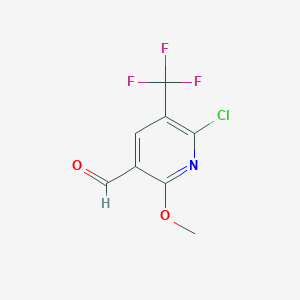
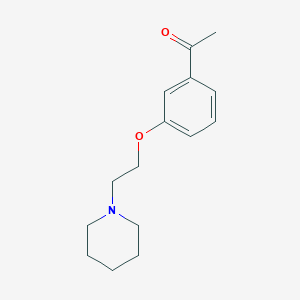
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)


![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
